molecular formula C14H10N2O2 B8630177 1-Carboxymethyl phenazine

1-Carboxymethyl phenazine

Cat. No. B8630177
M. Wt: 238.24 g/mol
InChI Key: NAFPKPVWDZARKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08535511B2

Procedure details

Scheme 9 provides a synthetic route to the 1-carboxymethyl-5-N-ethyl phenazine derivative (42). The bromo derivative (37) is formed by reacting 1-methyl phenazine (36) (available from Apin Chemicals, UK) with N-bromosuccinimide in the presence of benzoyl peroxide and a solvent. Carbon tetrachloride is a particularly suitable solvent for the bromination reaction. Reaction of the bromide (37) with KCN in a suitable solvent, such as, for example, DMF, gives the 1-cyanomethyl phenazine derivative (38). Acid hydrolysis of the cyanophenazine (38) provides the 1-carboxymethyl phenazine (39). The acid group of compound (39) is converted to a methyl ester by reaction with methanol and HCl to give the phenazine ester (40). Ester (40) can be N-alkylated with dimethyl sulfate in the presence of potassium carbonate to give the 5-ethyl phenazine ester (41). Hydrolysis of the ester (41) with dilute hydrochloric acid provides the 5-ethyl-1-carboxymethyl phenazine (42).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
1-cyanomethyl phenazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
cyanophenazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([N:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1.BrN1C(=O)CCC1=O.[C:24]([O:32]OC(=O)C1C=CC=CC=1)(=[O:31])C1C=CC=CC=1.[Br-].[C-]#N.[K+].C(CC1C2C(=NC3C(N=2)=CC=CC=3)C=CC=1)#N>CN(C=O)C.C(Cl)(Cl)(Cl)Cl>[C:24]([CH2:1][C:2]1[C:15]2[C:6](=[N:7][C:8]3[C:13]([N:14]=2)=[CH:12][CH:11]=[CH:10][CH:9]=3)[CH:5]=[CH:4][CH:3]=1)([OH:32])=[O:31] |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=CC2=NC3=CC=CC=C3N=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Step Five
Name
1-cyanomethyl phenazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC1=CC=CC2=NC3=CC=CC=C3N=C12
Step Six
Name
cyanophenazine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC1=CC=CC2=NC3=CC=CC=C3N=C12
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for the bromination reaction

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)CC1=CC=CC2=NC3=CC=CC=C3N=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.